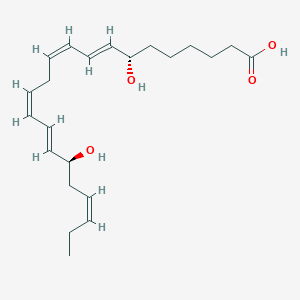
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid
Overview
Description
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid is a lipid mediator that is enzymatically generated within resolution networks. It possesses unique and specific functions to orchestrate catabasis, the phase in which disease declines . This compound is also known as Resolvin D2 (RvD2) and is biosynthesized from docosahexaenoic acid (DHA) .
Synthesis Analysis
The synthesis of 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide . The first total convergent synthesis of this compound has been reported, which led to the confirmation of the native epoxydocosahexaenoic acid as the biosynthetic precursor of lipid mediators resolvin D3 and resolvin D4 .Molecular Structure Analysis
The IUPAC name for 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid is (4 Z,7 Z,10 Z,13 Z,15 E,17 S,19 Z)- 17- hydroxydocosa- 4,7,10,13,15,19- hexaenoic acid .Chemical Reactions Analysis
The biosynthesis of RvD2 involves 17-lipoxygenation of DHA to 17S-hydroperoxy-4Z, 7Z, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid (17-HpDHA), which is enzymatically transformed to a 7(8)epoxide .Scientific Research Applications
Formation of Resolvin Analogs : Docosapentaenoic acid (DPA) is an important precursor for the biological production of resolvin compounds. Research by Dobson, Barrow, & Adcock (2014) demonstrated the synthesis of di-hydroxylated diastereomers of DPAn−3, including 7(S),17(S)-dihydroxydocosapentaenoic acid, using soybean 15-lipoxygenase. This study highlights the potential of DPA in the production of resolvins, suggesting its role in anti-inflammatory and pro-resolution processes.
Neuroprotectin/Protectin D1 Isomer : Chen et al. (2009) identified a dihydroxy conjugated triene issued from the lipoxygenation of docosahexaenoic acid (DHA), known as PDX, an isomer of protectin/neuroprotectin D1 (PD1/NPD1). PDX, which includes the 10(S),17(S)-dihydroxy-docosahexaenoic acid, inhibits blood platelet aggregation at sub-micromolar concentrations (Chen et al., 2009). This suggests potential therapeutic applications in cardiovascular health and anti-inflammatory treatments.
Resolution of Inflammation : The study of resolvins and protectins derived from omega-3 fatty acids, including DPA, by Mas et al. (2012) showed the presence of these compounds in human blood following omega-3 fatty acid supplementation. This indicates their significant role in resolving inflammation and potential therapeutic applications in inflammatory diseases.
Stereoselective Synthesis of MaR2n-3 DPA : Sønderskov et al. (2019) achieved the first total synthesis of the n-3 docosapentaenoic derived oxygenated product MaR2n-3 DPA, demonstrating the compound's potential as a biologically significant mediator in inflammation resolution (Sønderskov et al., 2019).
Metabolism and Biological Production of Resolvins : Dangi et al. (2010) studied the metabolism and biological production of resolvins derived from DPAn-6 (docosapentaenoic acid n-6). They demonstrated that DPAn-6 resolvins could be naturally produced and have physiological significance, suggesting their potential as drug candidates in anti-inflammatory therapies (Dangi et al., 2010).
properties
IUPAC Name |
(7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-8,10,13,15,19-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMLVBCKBUAQW-STWMVWSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



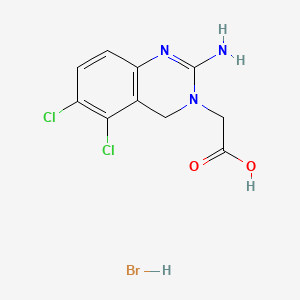
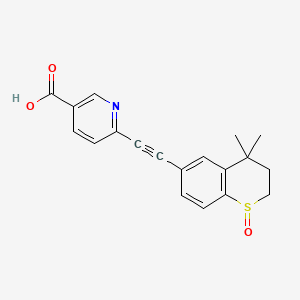
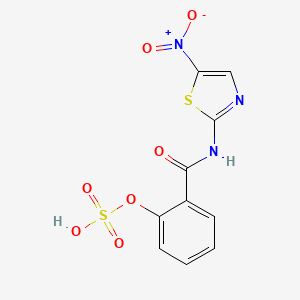
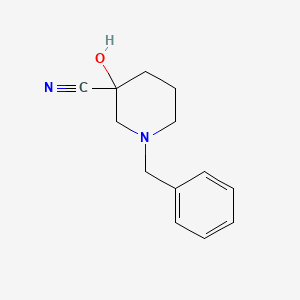
![beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc](/img/structure/B587913.png)
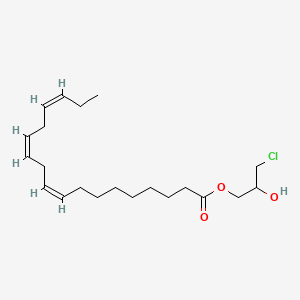

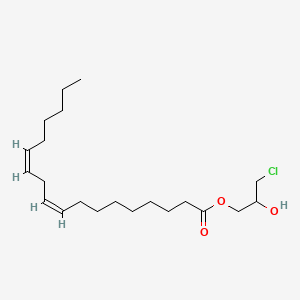
![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/no-structure.png)
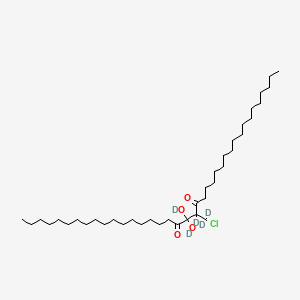
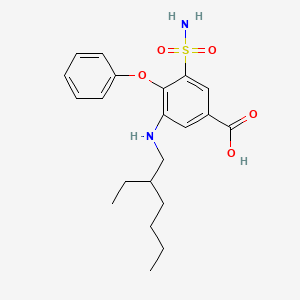
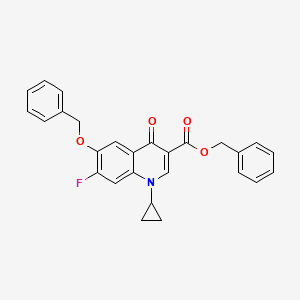
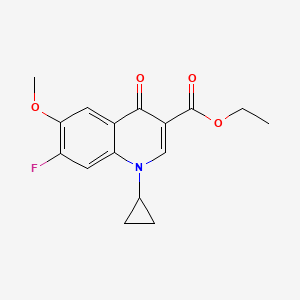
![2-[[N-Cyclopropyl-(3-fluoro-4-methoxyphenyl)amino]methylene]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B587929.png)